N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is an organic compound that features a unique combination of a phenyloxane ring and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Phenyloxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Formation of the Acetamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenethylamine
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a phenyloxane and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(13-16-7-4-12-22-16)19-14-18(8-10-21-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIMQCLTUGXWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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